molecular formula C24H21N5OS2 B11482254 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11482254
M. Wt: 459.6 g/mol
InChI Key: LCFVCVAZHJGMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-AMINO-3-CYANO-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including amino, cyano, and carbonitrile groups, which contribute to its diverse reactivity and potential biological activities.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[2-AMINO-3-CYANO-5-OXO-4-(2-THIENYL)-5,6,7,8-TETRAHYDRO-1(4H)-QUINOLINYL]-5,6-DIHYDRO-4H-4,7-ETHANOTHIENO[2,3-B]PYRIDINE-3-CARBONITRILE involves its interaction with various molecular targets and pathways. The compound’s amino and cyano groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in its observed biological effects .

Properties

Molecular Formula

C24H21N5OS2

Molecular Weight

459.6 g/mol

IUPAC Name

4-(2-amino-3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydroquinolin-1-yl)-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile

InChI

InChI=1S/C24H21N5OS2/c25-11-14-20(18-5-2-10-31-18)21-16(3-1-4-17(21)30)29(22(14)27)23-15(12-26)19-13-6-8-28(9-7-13)24(19)32-23/h2,5,10,13,20H,1,3-4,6-9,27H2

InChI Key

LCFVCVAZHJGMFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=C(C4=C(S3)N5CCC4CC5)C#N)N)C#N)C6=CC=CS6)C(=O)C1

Origin of Product

United States

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